9-N,10-N-diphenylanthracene-9,10-diamine
Overview
Description
9,10-Diphenylanthracene is a polycyclic aromatic hydrocarbon . It appears as a slightly yellow powder . It is used as a sensitizer in chemiluminescence . In lightsticks, it is used to produce blue light . It is also a molecular organic semiconductor, used in blue organic light-emitting diodes (OLEDs) and OLED-based displays .
Molecular Structure Analysis
The molecular formula of 9,10-Diphenylanthracene is C26H18 . It has a molecular weight of 330.42 . The structure of 9,10-Diphenylanthracene was characterized by single-crystal X-ray diffraction .Chemical Reactions Analysis
9,10-Diphenylanthracene is used as a sensitizer in chemiluminescence . It is involved in reactions with bis-(pentachlorophenyl) oxalate (PCPO) and hydrogen peroxide (H2O2) .Physical And Chemical Properties Analysis
9,10-Diphenylanthracene is a slightly yellow powder . It has a density of 1.22 g/cm^3 and a melting point of 248 to 250 °C . It has excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm .Safety and Hazards
properties
IUPAC Name |
9-N,10-N-diphenylanthracene-9,10-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFUTGPSFHEVLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296625 | |
Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2233-88-7 | |
Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2233-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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